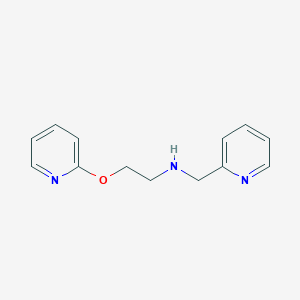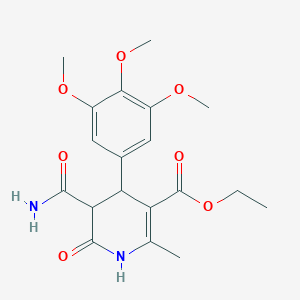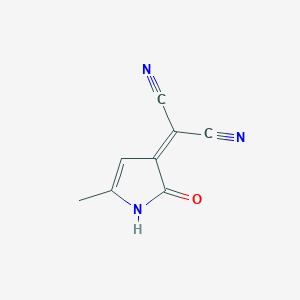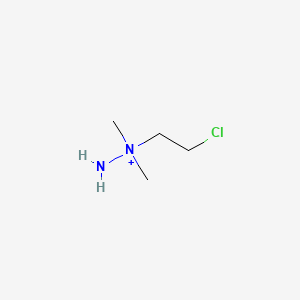![molecular formula C20H22ClN3O3 B11053998 1-(4-chlorophenyl)-3-[3-(pyrrolidin-1-ylcarbonyl)piperidin-1-yl]-1H-pyrrole-2,5-dione](/img/structure/B11053998.png)
1-(4-chlorophenyl)-3-[3-(pyrrolidin-1-ylcarbonyl)piperidin-1-yl]-1H-pyrrole-2,5-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
- Chlorophenyl groups can be introduced via electrophilic aromatic substitution or coupling reactions.
- Reaction conditions: Use of chlorinated aromatic compounds, catalysts like palladium or copper, and appropriate solvents.
Attachment of the Piperidinyl and Pyrrolidinylcarbonyl Groups:
- These groups are typically introduced through nucleophilic substitution or amide bond formation.
- Reaction conditions: Use of amines or amides, coupling reagents like EDC or DCC, and solvents such as dichloromethane or DMF.
Industrial Production Methods: Industrial production may involve optimizing the above synthetic routes for scalability, including the use of continuous flow reactors, automated synthesis, and purification techniques like crystallization or chromatography.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-chlorophenyl)-3-[3-(pyrrolidin-1-ylcarbonyl)piperidin-1-yl]-1H-pyrrole-2,5-dione typically involves multi-step organic reactions. A common synthetic route may include:
-
Formation of the Pyrrole-2,5-dione Core:
- Starting with a suitable dione precursor, such as maleic anhydride, which undergoes cyclization to form the pyrrole-2,5-dione core.
- Reaction conditions: Acidic or basic catalysts, elevated temperatures.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(4-chlorophenyl)-3-[3-(pyrrolidin-1-ylcarbonyl)piperidin-1-yl]-1H-pyrrole-2,5-dione can undergo various chemical reactions, including:
-
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
- Common reagents: Potassium permanganate, chromium trioxide.
- Conditions: Aqueous or organic solvents, controlled temperatures.
-
Reduction: Reduction reactions can be used to modify the compound’s functional groups.
- Common reagents: Sodium borohydride, lithium aluminum hydride.
- Conditions: Anhydrous solvents, low temperatures.
-
Substitution: The chlorophenyl group can undergo nucleophilic or electrophilic substitution.
- Common reagents: Halides, nucleophiles like amines or thiols.
- Conditions: Solvents like ethanol or acetone, catalysts.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.
Chemistry:
- Used as a building block in the synthesis of more complex organic molecules.
- Studied for its reactivity and potential to form novel compounds.
Biology and Medicine:
- Investigated for potential pharmacological activities, such as anti-inflammatory or anticancer properties.
- Used in the design of new drugs targeting specific biological pathways.
Industry:
- Potential applications in the development of new materials, such as polymers or coatings.
- Used in research for developing advanced chemical processes and products.
Mécanisme D'action
The mechanism by which 1-(4-chlorophenyl)-3-[3-(pyrrolidin-1-ylcarbonyl)piperidin-1-yl]-1H-pyrrole-2,5-dione exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s structure allows it to fit into binding sites, influencing biological pathways and producing therapeutic effects.
Comparaison Avec Des Composés Similaires
1-(4-chlorophenyl)-3-[3-(morpholin-4-ylcarbonyl)piperidin-1-yl]-1H-pyrrole-2,5-dione: Similar structure but with a morpholine group instead of a pyrrolidine group.
1-(4-chlorophenyl)-3-[3-(piperidin-1-ylcarbonyl)piperidin-1-yl]-1H-pyrrole-2,5-dione: Lacks the pyrrolidine group, affecting its reactivity and applications.
Uniqueness: 1-(4-chlorophenyl)-3-[3-(pyrrolidin-1-ylcarbonyl)piperidin-1-yl]-1H-pyrrole-2,5-dione is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Propriétés
Formule moléculaire |
C20H22ClN3O3 |
|---|---|
Poids moléculaire |
387.9 g/mol |
Nom IUPAC |
1-(4-chlorophenyl)-3-[3-(pyrrolidine-1-carbonyl)piperidin-1-yl]pyrrole-2,5-dione |
InChI |
InChI=1S/C20H22ClN3O3/c21-15-5-7-16(8-6-15)24-18(25)12-17(20(24)27)23-11-3-4-14(13-23)19(26)22-9-1-2-10-22/h5-8,12,14H,1-4,9-11,13H2 |
Clé InChI |
SLFVBDZBRCIQJL-UHFFFAOYSA-N |
SMILES canonique |
C1CCN(C1)C(=O)C2CCCN(C2)C3=CC(=O)N(C3=O)C4=CC=C(C=C4)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[3-(Furan-2-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]-1-methylpyrazole](/img/structure/B11053917.png)

![N-[(1E)-N-{[(4,7-dimethoxy-1,3-benzodioxol-5-yl)carbonyl]oxy}-2-(4-methoxyphenyl)ethanimidoyl]acetamide](/img/structure/B11053928.png)

![2-[6-(2,4-Dimethoxyphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]pyrazine](/img/structure/B11053940.png)

![4-(3-hydroxy-4-methoxyphenyl)-5-nitro-1-(propan-2-yl)-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-3,6(2H,5H)-dione](/img/structure/B11053942.png)
![N-{2-[4-(5-chloro-6-oxo-1-phenyl-1,6-dihydropyridazin-4-yl)piperazin-1-yl]-2-oxoethyl}-N-(4-methoxyphenyl)ethanesulfonamide](/img/structure/B11053949.png)
![(4E)-2-[(4-Methylphenyl)amino]naphthoquinone 4-(O-acetyloxime)](/img/structure/B11053964.png)
![5-fluoro-2-methyl-N-(2-{[5-(morpholin-4-ylmethyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}ethyl)benzenesulfonamide](/img/structure/B11053967.png)

![3-(4-chlorophenyl)-6-phenyl-4a,7a,8,8a-tetrahydro-3aH-4,8-methano[1,2]oxazolo[4,5-f]isoindole-5,7(4H,6H)-dione](/img/structure/B11053985.png)

![4-(2,4-difluorophenyl)-1-(furan-2-ylmethyl)-4,5-dihydro-1H-pyrazolo[3,4-b]pyridin-6-ol](/img/structure/B11053999.png)
